molecular formula C16H14O5 B095002 Lichexanthone CAS No. 15222-53-4

Lichexanthone

Cat. No.: B095002
CAS No.: 15222-53-4
M. Wt: 286.28 g/mol
InChI Key: QDLAGTHXVHQKRE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Lichexanthone can be synthesized through several methods, typically involving the cyclization of appropriate precursors. One common synthetic route involves the use of acetyl-CoA as a starting material, which undergoes a series of enzymatic reactions to form the xanthone core . The reaction conditions often include specific temperatures and pH levels to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as lichens and plants, followed by purification processes. Alternatively, synthetic methods can be scaled up using bioreactors where the enzymatic reactions are optimized for higher yields .

Chemical Reactions Analysis

Types of Reactions: Lichexanthone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, which may possess different biological activities and properties .

Scientific Research Applications

Lichexanthone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which lichexanthone exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In lichens, this compound functions as a photoprotectant, shielding the resident algal populations from harmful UV radiation .

Comparison with Similar Compounds

Lichexanthone is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its fluorescence under UV light and its diverse range of biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-8-4-9(19-2)6-12-14(8)16(18)15-11(17)5-10(20-3)7-13(15)21-12/h4-7,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLAGTHXVHQKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164977
Record name 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15222-53-4
Record name Lichexanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15222-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lichexanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015222534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lichexanthone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICHEXANTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92O5D9Z07W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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